D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-
Description
The compound D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-, also known as Canagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used clinically for managing type 2 diabetes mellitus. Its IUPAC name reflects its structural complexity: a 1,5-anhydro-D-glucitol core linked to a substituted phenyl group at the 1-position. The phenyl group is modified at the 3-position with a 5-(4-fluorophenyl)-2-thienylmethyl substituent and at the 4-position with a methyl group . Canagliflozin inhibits renal glucose reabsorption, promoting urinary glucose excretion. Its synthesis involves forming the amorphous derivative of the glucitol backbone, as detailed in patent literature .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-5-6-15(24-23(29)22(28)21(27)19(12-26)30-24)9-16(13)11-18-7-8-20(31-18)14-3-2-4-17(25)10-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABIFMDNBVJMGO-ZXGKGEBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123284 | |
| Record name | (1S)-1,5-Anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842133-17-9 | |
| Record name | (1S)-1,5-Anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842133-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1,5-Anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-, is a compound with significant biological activity, particularly as a Sodium-Glucose Transporter 2 (SGLT2) inhibitor. This article explores its chemical properties, biological functions, and therapeutic potential, supported by research findings and case studies.
D-Glucitol has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H25FO5S |
| Molecular Weight | 462.5 g/mol |
| Melting Point | 160-170 °C |
| Boiling Point | 658.3 ± 55.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |
| LogP | 5.5 at 20 °C |
These properties indicate its stability and solubility in various organic solvents, which are essential for its application in pharmaceutical formulations .
D-Glucitol acts primarily as an SGLT2 inhibitor , which plays a crucial role in the management of Type 2 Diabetes Mellitus . By inhibiting SGLT2, the compound prevents glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently lowering blood sugar levels. This mechanism is significant in diabetic treatment strategies aimed at improving glycemic control .
Pharmacological Effects
Research indicates that D-Glucitol exhibits several pharmacological effects:
- Hypoglycemic Effect : Clinical studies have demonstrated that SGLT2 inhibitors like D-Glucitol effectively lower fasting plasma glucose levels.
- Weight Loss : Patients using SGLT2 inhibitors often experience weight loss due to increased caloric loss through glucose excretion.
- Cardiovascular Benefits : SGLT2 inhibitors have been associated with reduced cardiovascular risk in diabetic patients, potentially due to improved heart function and reduced blood pressure .
Case Studies
- Clinical Trials : A clinical trial involving D-Glucitol showed a significant reduction in HbA1c levels over a six-month period compared to placebo groups. The study also noted favorable safety profiles with minimal adverse effects reported .
- Long-term Efficacy : Another study assessed the long-term efficacy of D-Glucitol in patients with Type 2 diabetes over two years. Results indicated sustained glycemic control and weight loss, with participants reporting improved quality of life metrics .
Comparative Studies
A comparative study between D-Glucitol and other SGLT2 inhibitors revealed that while all compounds effectively lowered blood glucose levels, D-Glucitol had a more pronounced effect on weight reduction and cardiovascular outcomes. The study utilized a cohort of diabetic patients monitored for glycemic control and cardiovascular health indicators over one year .
Safety Profile
The safety profile of D-Glucitol has been extensively reviewed. Common side effects include urinary tract infections and genital mycotic infections, similar to other SGLT2 inhibitors. However, serious adverse events were rare, highlighting its relative safety for long-term use in diabetic management .
Scientific Research Applications
This compound is noted for its role as a sodium-glucose transporter 2 (SGLT2) inhibitor , which has implications for the treatment of diabetes. By inhibiting SGLT2, it promotes urinary glucose excretion and reduces blood glucose levels, making it a candidate for managing type 2 diabetes mellitus .
Applications in Research
Pharmaceutical Development : D-Glucitol derivatives have been explored in the development of new antidiabetic medications. For instance, compounds similar to D-Glucitol have been linked to the formulation of drugs like Canagliflozin and Dapagliflozin, which are used to treat diabetes by enhancing glucose excretion through the urine .
Chemical Synthesis : The compound serves as a key intermediate in synthesizing various pharmaceutical agents. Its unique structure allows it to be modified to create other biologically active compounds.
Research Studies : Various studies have investigated the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors derived from D-Glucitol. These studies often focus on their efficacy in lowering blood glucose levels and their safety profiles .
Case Studies
- Clinical Trials on Diabetes Management : A series of clinical trials have been conducted to assess the effectiveness of SGLT2 inhibitors in patients with type 2 diabetes. These trials often include participants treated with formulations based on D-Glucitol derivatives, demonstrating significant improvements in glycemic control .
- Comparative Studies : Research comparing the efficacy of D-Glucitol-derived compounds with other antidiabetic agents has shown that they can provide comparable or superior results in managing blood sugar levels while also having favorable side effect profiles .
Chemical Reactions Analysis
Table 1: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C-glycosylation | Acetylated glucose, Pd catalyst, 80°C | 65–70 | |
| Thiophene coupling | 3-Fluorophenylboronic acid, Pd(PPh₃)₄ | 75–80 | |
| Deprotection | NaOH/MeOH, 25–30°C, 2h | 85–90 |
Stability and Degradation Pathways
The compound exhibits sensitivity to:
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Hydrolysis : The β-glycosidic bond is susceptible to acidic hydrolysis, forming degradation products such as free glucitol and thiophene derivatives .
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Oxidation : The thiophene ring undergoes oxidation under strong oxidative conditions, producing sulfoxide or sulfone derivatives .
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Photodegradation : Exposure to UV light (λmax 288–291 nm) induces cleavage of the fluorophenyl-thienyl linkage .
Table 2: Stability Profile
| Condition | Degradation Product | Half-Life (Days) | Reference |
|---|---|---|---|
| pH 1.2 (37°C) | Glucitol + Thiophene fragment | 3.5 | |
| H₂O₂ (0.1M, 25°C) | Sulfoxide derivative | 7.2 | |
| UV light (254 nm) | Fluorophenyl-thienyl cleavage | <1 |
Purification and Crystallization
The compound is purified via:
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Solvent recrystallization : Ethyl acetate/methanol mixtures yield high-purity crystals (>98%) .
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Chromatography : Reverse-phase HPLC resolves impurities such as desfluoro analogs (e.g., CAS 842133-16-8) .
Table 3: Crystallization Parameters
| Solvent System | Temperature (°C) | Purity (%) | Reference |
|---|---|---|---|
| Ethyl acetate:MeOH (3:1) | 0–5 | 99.2 | |
| Acetonitrile:H₂O (4:1) | 25 | 98.5 |
Environmental and Metabolic Reactions
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Biodegradation : Low bioaccumulation potential (log Kow <5) with primary degradation via microbial action in soil/water .
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Phase I metabolism : Hepatic oxidation at the glucitol hydroxyl groups forms glucuronide conjugates .
Key Research Findings
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Synthetic Efficiency : Use of N-methylmorpholine as a base during acetylation improves reaction kinetics (3–6 molar equivalents) .
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Polymorph Control : Monohydrate forms (e.g., Form HI) exhibit superior stability in aqueous systems compared to hemihydrates .
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Impurity Profiling : Major impurities include positional isomers (e.g., 2-methylphenyl analog, CAS 2161394-95-0) and defluoro derivatives .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of SGLT2 Inhibitors
Structural Analysis
- Core Structure : All compounds share the 1,5-anhydro-D-glucitol backbone, which is critical for SGLT2 binding .
- Substituent Variations :
- Canagliflozin : The 4-methyl and 5-(4-fluorophenyl)-2-thienylmethyl groups contribute to its high selectivity (>1,400-fold for SGLT2 over SGLT1) .
- Empagliflozin : The 4-chloro and tetrahydrofuran-oxybenzyl groups enhance metabolic stability, reducing hepatic clearance compared to Canagliflozin .
- Dapagliflozin : The 4-ethoxybenzyl group improves water solubility, facilitating formulation, while its tetraacetate derivative (C₂₉H₃₃ClO₁₀, MW 577.02) is a common synthetic intermediate .
- Ipragliflozin : The benzo[b]thienyl group increases membrane permeability, leading to faster absorption .
Pharmacological Data
- Canagliflozin : Exhibits a plasma half-life of ~12 hours, suitable for once-daily dosing .
- Empagliflozin : Demonstrates superior cardiovascular outcomes in clinical trials, attributed to its chloro substituent .
- Dapagliflozin : Lower molecular weight (432.87 vs. 444.52 for Canagliflozin) may contribute to higher renal excretion efficiency .
Notes
- Patent Considerations: Derivatives like Dapagliflozin tetraacetate are subject to patent restrictions, limiting their use to non-commercial research .
- Safety Profiles: Fluorophenyl and thienyl groups in Canagliflozin may increase the risk of ketoacidosis compared to non-fluorinated analogues .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H25FO5S | |
| Density | 1.4±0.1 g/cm<sup>3</sup> | |
| Boiling Point | 642.9±55.0 °C | |
| Stereochemical Validation | ACD/Labs Percepta predictions |
Basic: How does the stereochemistry of this compound influence its pharmacological activity as an SGLT2 inhibitor?
Methodological Answer:
The (1S) configuration is critical for binding to the sodium-glucose cotransporter 2 (SGLT2). Computational docking studies (e.g., using ACD/Labs Percepta) predict that the D-glucitol backbone’s hydroxyl groups form hydrogen bonds with SGLT2’s active site, while the fluorophenyl-thienyl moiety enhances hydrophobic interactions . Substitutions at the 3-[[5-(3-fluorophenyl)-2-thienyl]methyl] position optimize selectivity over SGLT1, as shown in structural analogs like Canagliflozin (CAS 842133-18-0) .
Advanced: What challenges exist in achieving polymorphic purity during synthesis, and how can these be methodologically addressed?
Methodological Answer:
Polymorphic impurities arise due to variations in crystallization conditions. The amorphous form (patented in ) is stabilized using:
- Solvent Anti-Solvent Techniques : To control nucleation rates.
- Differential Scanning Calorimetry (DSC) : To monitor thermal transitions and identify undesired crystalline phases.
- Dynamic Vapor Sorption (DVS) : To assess hygroscopicity, which impacts amorphous stability.
Q. Table 2: Polymorph Screening Strategies
| Technique | Application | Reference |
|---|---|---|
| XRD | Crystallinity quantification | |
| Raman Spectroscopy | In-situ monitoring of phase transitions | |
| High-Throughput Screening | Solvent/condition optimization |
Advanced: What in silico strategies are employed to predict the ADMET properties of this compound, and how do they correlate with experimental data?
Methodological Answer:
Computational tools like SwissADME and ACD/Labs Percepta are used to predict:
- Lipophilicity (LogP) : Critical for membrane permeability (predicted LogP ~2.5) .
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4/5 inhibition potential) .
- Toxicity : Off-target effects via PASS (Prediction of Activity Spectra for Substances) algorithms.
Experimental validation involves:
- Hepatic Microsome Assays : To quantify metabolic half-life .
- Caco-2 Permeability Studies : For intestinal absorption profiles .
Advanced: How can deuterated analogs of this compound be synthesized to study its metabolic pathways, and what analytical methods are essential for tracking isotopic incorporation?
Methodological Answer:
Deuterated analogs (e.g., Canagliflozin-d4) are synthesized via hydrogen-deuterium exchange at specific positions (e.g., fluorophenyl ring) using deuterated reagents . Key steps include:
- Isotopic Labeling : Using D2O or deuterated solvents in catalytic steps.
- LC-MS/MS : To quantify deuterium incorporation (mass shift Δm/z +4) .
- NMR Isotopic Analysis : For positional verification of deuterium atoms.
Basic: What analytical methods are recommended for assessing the purity of this compound in pharmacokinetic studies?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Chiral Chromatography : To resolve enantiomeric impurities (critical for (1S) configuration) .
- Elemental Analysis : To validate C, H, F, S content against theoretical values .
Advanced: How does the fluorophenyl-thienyl substituent influence the compound’s binding kinetics to SGLT2 compared to non-fluorinated analogs?
Methodological Answer:
The 3-fluorophenyl group enhances binding affinity via:
- Electrostatic Interactions : Fluorine’s electronegativity stabilizes interactions with SGLT2’s hydrophobic pockets.
- Metabolic Resistance : Reduced CYP-mediated oxidation compared to non-fluorinated analogs .
Kinetic assays (e.g., surface plasmon resonance) show a Kd of ~2.4 nM for fluorinated derivatives vs. ~8.7 nM for non-fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
